Potassium 2-methyl-5-nitrobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

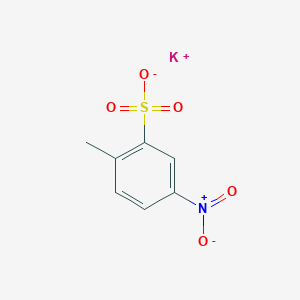

Potassium 2-methyl-5-nitrobenzenesulfonate is a sulfonate salt derived from 2-methyl-5-nitrobenzenesulfonic acid. The compound features a benzene ring substituted with a methyl group at position 2 and a nitro group at position 5, with a sulfonate (-SO₃⁻) group at position 1. The potassium counterion stabilizes the sulfonate via ionic interactions.

Crystallographic studies of related salts (e.g., nickel, magnesium, and 2-hydroxyethanaminium derivatives) reveal that the nitro group is skewed relative to the benzene ring (dihedral angle: ~17.5°) . In the potassium salt, the sulfonate oxygen atoms and one nitro oxygen coordinate directly with the potassium ion, influencing its crystal packing and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-methyl-5-nitrobenzenesulfonate typically involves the nitration of 2-methylbenzenesulfonic acid followed by neutralization with potassium hydroxide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the 5-position of the benzene ring. The resulting 2-methyl-5-nitrobenzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring of temperature and pH levels to ensure the complete conversion of reactants to the desired product. The final product is purified through recrystallization or other suitable methods to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonate group under basic conditions

Major Products Formed

Oxidation: 2-methyl-5-nitrobenzenesulfonic acid.

Reduction: 2-methyl-5-aminobenzenesulfonate.

Substitution: Various substituted benzenesulfonates depending on the nucleophile used

Scientific Research Applications

Potassium 2-methyl-5-nitrobenzenesulfonate is significant as an intermediate in the production of dyes, pigments, and agricultural chemicals . Its role in synthesizing various active compounds for use in pharmaceutics, crop protection, polymers, and dyes highlights its importance in these technical areas .

Production and Use

- Synthesis : this compound can be produced through the sulfonation of p-nitrotoluene with SO3 gas, followed by neutralization with a potassium base .

- Intermediate for Active Compounds : 2-Carboxy-5-nitrobenzenesulfonic acid, derived from this compound, is utilized in the synthesis of active pharmaceutical and agricultural compounds .

- Agricultural Applications : It is used in the development of agricultural chemicals that control weed growth .

Chemical Processes and Applications

The process for preparing 2-carboxy-5-nitrobenzenesulfonic acid, which involves the oxidation of 2-methyl-5-nitrobenzenesulfonic acid, demonstrates the utility of this compound in creating other important chemical intermediates . The oxidation can be performed using metal hypochlorites in the presence of metal bases, showcasing a specific application in chemical synthesis .

Additional Applications

This compound is also used in the production of:

Mechanism of Action

The mechanism of action of potassium 2-methyl-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

Structural Analogues with Different Counterions

(a) 2-Hydroxyethanaminium 2-Methyl-5-Nitrobenzenesulfonate

- Formula : C₉H₁₃N₂O₆S

- Key Features: The organic cation (2-hydroxyethanaminium) forms N–H···O and O–H···O hydrogen bonds with the sulfonate anion, creating layered structures parallel to the (100) plane .

- Crystal System: Monoclinic (space group P2₁/c) .

(b) Nickel and Magnesium Salts

- Nickel Salt : The nickel ion coordinates with sulfonate oxygens and nitro oxygen, forming a hexaaqua complex .

- Magnesium Salt : Similar coordination geometry but with shorter metal-oxygen bonds compared to nickel .

(c) Potassium 2-Iodo-5-Methylbenzenesulfonate

- Formula : C₇H₆IKO₃S

- Key Features : Substitution of the nitro group with iodine alters electronic properties. Used as a catalyst, it highlights how halogen substituents enhance electrophilicity .

Derivatives with Modified Substituents

(a) Quinolin-8-yl 2-Methyl-5-Nitrobenzenesulfonate

- Formula : C₁₆H₁₂N₂O₅S

- Key Features: The bulky quinolin-8-yl ester group increases molecular weight (344.3 g/mol) and hydrophobicity (XLogP3 = 3.5) compared to the potassium salt. This derivative lacks ionic interactions, relying on van der Waals forces for stability .

(b) 2-Chloro-5-Nitrobenzenesulfonic Acid

- Formula: C₆H₄ClNO₅S

- Key Features : A chloro substituent replaces the methyl group, increasing electronegativity and acidity. The absence of a counterion makes it more reactive in sulfonation reactions .

(c) Dipotassium 2-Hydroxy-5-Nitrophenyl Sulfate

- Formula: C₆H₃K₂NO₇S

- Key Features : A hydroxyl group replaces the methyl substituent, enabling additional hydrogen bonding. The dipotassium counterion enhances solubility in polar solvents .

Comparative Data Table

Inferred from related orthorhombic sulfonamide structures (e.g., 2-methyl-5-nitrobenzenesulfonamide: *P2₁2₁2₁) .

Hydrogen Bonding and Reactivity

- Potassium Salt : Coordination with K⁺ reduces hydrogen bonding compared to organic cation salts. This increases thermal stability but may lower solubility in organic solvents .

- Organic Salts (e.g., 2-hydroxyethanaminium) : Extensive N–H···O and O–H···O networks enhance crystalline order but limit thermal stability .

- Halogenated Derivatives (e.g., 2-iodo) : Larger halogens like iodine introduce steric hindrance, affecting reaction kinetics in catalytic applications .

Biological Activity

Potassium 2-methyl-5-nitrobenzenesulfonate (K⁺·C₇H₆NO₅S⁻) is a compound that has garnered interest due to its diverse biological activities. This article explores the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a nitro group which is known to impart various biological activities. The presence of the sulfonate group enhances its solubility in aqueous environments, making it suitable for biological applications. The molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. Nitro groups are known to be critical for the activity against various pathogens. For instance, studies have shown that similar nitro compounds can effectively inhibit the growth of Mycobacterium tuberculosis, which is resistant to many traditional antibiotics. The mechanism often involves the reduction of the nitro group to form reactive nitrogen species that damage bacterial DNA and proteins .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This action can lead to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in various inflammatory diseases . The ability of this compound to modulate these pathways suggests its potential use in treating inflammation-related conditions.

Vasodilatory Activity

Nitro compounds are recognized for their vasodilatory effects due to their ability to release nitric oxide (NO) upon bio-reduction. This process leads to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, resulting in relaxation and dilation of blood vessels. Such properties make this compound a candidate for therapeutic use in cardiovascular diseases .

Synthesis and Characterization

The synthesis of this compound has been documented, showcasing methods that yield high purity and stability. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cell lines. For example, it has shown promising results in inhibiting cell proliferation in cancer models, indicating potential antineoplastic activity. The minimum inhibitory concentration (MIC) values for related nitro compounds have been reported as low as 0.78 μM against M. tuberculosis, suggesting that this compound may possess similar potency .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Potassium 2-methyl-5-nitrobenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and neutralization steps. For example, 2-methyl-5-nitrobenzenesulfonyl chloride can be reacted with potassium hydroxide under controlled pH conditions. Optimization includes adjusting reaction temperature (e.g., 373 K for solubility in aqueous ethanolamine mixtures ), stoichiometric ratios (e.g., ammonium carbonate as a reagent ), and purification via recrystallization from methanol/water . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates with 1H NMR can improve yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonate (S=O stretching at ~1200–1050 cm−1) and nitro (asymmetric stretching at ~1520 cm−1) functional groups .

- 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Q. How are crystallographic parameters (e.g., unit cell dimensions, space groups) determined for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL97) refine structures, with hydrogen atoms added geometrically or located via difference maps. Orthorhombic systems (e.g., space group P212121) are common, with unit cell parameters a ≈ 4.99 Å, b ≈ 6.28 Å, c ≈ 28.56 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, hydrogen bonding patterns) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., temperature, counterion effects). For example:

- Bond Lengths : The C1–C2 aromatic bond in sulfonate derivatives varies between 1.404–1.408 Å depending on intermolecular interactions . Use high-resolution SCXRD (λ = 0.71073 Å) and multi-scan absorption corrections (SADABS) to improve accuracy .

- Hydrogen Bonding : Contradictions in N–H···O vs. O–H···O patterns can be resolved by comparing protonation states (e.g., ethanolaminium vs. potassium salts ). Employ Hirshfeld surface analysis to quantify interaction contributions .

Q. What methodological approaches are effective in analyzing the electrochemical properties of this compound in aqueous solutions?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 1 M KNO3 electrolyte. Prepare analyte concentrations (2–10 mM) via serial dilution from stock solutions .

- Diffusion Coefficient Calculation : Apply the Randles-Sevcik equation to peak currents for reversible systems. Compare with ferrocyanide controls to validate electrode kinetics .

Q. How can synthetic routes be optimized to minimize byproducts in sulfonate salt formation?

- Methodological Answer :

- Reagent Selection : Replace ammonium carbonate with potassium bicarbonate for controlled neutralization, reducing side reactions (e.g., sulfonamide formation) .

- Solvent Engineering : Use ethanol/water mixtures (1:1 v/v) to enhance sulfonate salt solubility and crystallization .

- In Situ Monitoring : Employ Raman spectroscopy to track sulfonyl chloride consumption and optimize reaction termination points .

Q. Methodological Challenges and Solutions

Q. How do intermolecular interactions (e.g., hydrogen bonds, π–π stacking) influence the solid-state properties of this compound?

- Answer : Hydrogen bonds (N–H···O, O–H···O) dominate packing, forming layered structures parallel to the (100) plane. For example, ethanolaminium salts exhibit N2–H2B···O5 bonds (2.85 Å) but lack π–π interactions (centroid separation >4.4 Å) . In contrast, metal-coordinated derivatives (e.g., potassium salts) show covalent sulfonate-O–metal bonds, altering thermal stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate structural motifs with decomposition profiles .

Q. What advanced computational methods support the interpretation of experimental data for sulfonate derivatives?

- Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-311+G(d,p)) to validate crystallographic bond lengths/angles .

- Molecular Dynamics (MD) : Simulate aqueous solubility by modeling solute-solvent interactions (e.g., radial distribution functions for K+ and sulfonate groups) .

- Retrosynthesis AI Tools : Predict feasible synthetic routes using databases like Reaxys and BKMS_METABOLIC .

Properties

Molecular Formula |

C7H6KNO5S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

potassium;2-methyl-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C7H7NO5S.K/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

RPTBTSBTSYDGIO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.